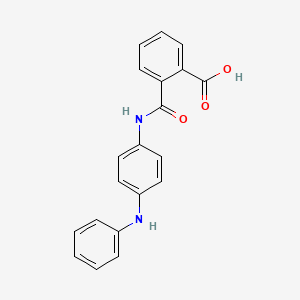

N-(4-Phenylamino-phenyl)-phthalamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Phenylamino-phenyl)-phthalamic acid is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-Phenylamino-phenyl)-phthalamic acid, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its potential anticancer, antimicrobial, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by its phthalamic acid core linked to a phenylamino group. Its chemical structure can be represented as follows:

This structure is critical for its interaction with biological targets, influencing its pharmacokinetic properties and biological efficacy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives of phthalamic acid exhibit significant cytotoxicity against various cancer cell lines.

In Vitro Studies

- National Cancer Institute (NCI) Screening : The compound was evaluated against the NCI 60 cell line panel, which includes a variety of cancer types such as leukemia, lung, colon, and breast cancers. Results indicated that several phthalamic acid derivatives showed over 90% growth inhibition in multiple cancer cell lines, particularly in leukemia and melanoma models .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies suggest that this compound interacts with key proteins involved in these pathways, enhancing its therapeutic potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Antifungal Activity

- Fungal Pathogens : In studies assessing antifungal efficacy, this compound derivatives displayed notable activity against species such as Rhizoctonia solani and Fusarium oxysporum. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for effective compounds .

Antibacterial Activity

- Bacterial Strains : The compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, with some derivatives achieving MIC values comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activities of this compound are significantly influenced by its structural components. Modifications to the phenyl rings and the introduction of various substituents can enhance or diminish its biological efficacy.

| Modification | Effect on Activity |

|---|---|

| Substituents on phenyl rings | Altered cytotoxicity profiles |

| Presence of electron-withdrawing groups | Increased anticancer activity |

| Hydroxyl or methoxy groups | Enhanced solubility and bioavailability |

Case Studies

- Case Study on Anticancer Efficacy : A derivative of this compound was tested in vivo on mouse models bearing human tumor xenografts. The results showed a significant reduction in tumor size compared to controls, indicating strong antitumor activity .

- Antimicrobial Evaluation : A series of synthesized phthalamide derivatives were evaluated for antimicrobial activity against clinical isolates. One particular derivative exhibited potent activity against multidrug-resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

N-(4-Phenylamino-phenyl)-phthalamic acid has been investigated for its potential anticancer properties. Several studies have focused on the synthesis of phthalazine derivatives, which include this compound as a core structure. In vitro studies conducted using the National Cancer Institute's 60 cell line panel have shown that various derivatives exhibit significant growth inhibition against multiple cancer types, including leukemia, melanoma, and breast cancer. For instance, specific biarylurea-based derivatives linked to the phthalazine nucleus demonstrated over 90% growth inhibition in several tested cell lines .

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve the induction of oxidative stress and modulation of apoptosis-related pathways. The compound's ability to influence gene expression related to tumor metabolism and cell cycle regulation has been highlighted in recent research .

Material Science Applications

Fluorescent Polymers

This compound plays a role in the development of fluorescent polymers. These materials are utilized for detecting intermacromolecular reactions in polymer blends at low concentrations. The incorporation of this compound into polymer matrices enhances their optical properties, making them suitable for applications in sensors and imaging technologies .

Thermal and Optical Properties

Research indicates that the presence of this compound can significantly alter the thermal stability and optical characteristics of certain materials. This property is particularly beneficial in developing thermally stable and optically active compounds for use in electronic devices .

Case Study 1: Antitumor Activity Evaluation

A study evaluated various phthalazine derivatives containing this compound against the NCI 60 cell lines. Results indicated that certain derivatives exhibited remarkable activity with mean growth inhibition exceeding 100% against specific leukemia and melanoma lines, suggesting potential as lead compounds for further development .

Case Study 2: Polymer Development

In a recent application, researchers synthesized a series of polymers incorporating this compound as a fluorescent probe. These polymers were tested for their ability to detect reactive blends, showing promising results in terms of sensitivity and specificity .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Over 90% growth inhibition in multiple cell lines |

| Material Science | Fluorescent polymer development | Enhanced optical properties for sensors |

| Mechanism of Action | Induction of oxidative stress | Modulation of apoptosis-related pathways |

属性

分子式 |

C20H16N2O3 |

|---|---|

分子量 |

332.4 g/mol |

IUPAC 名称 |

2-[(4-anilinophenyl)carbamoyl]benzoic acid |

InChI |

InChI=1S/C20H16N2O3/c23-19(17-8-4-5-9-18(17)20(24)25)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23)(H,24,25) |

InChI 键 |

GSVWKNUFLUTEKV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。